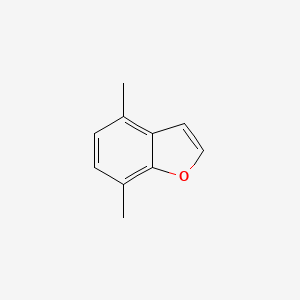

4,7-Dimethylbenzofuran

Overview

Description

4,7-Dimethylbenzofuran is a chemical compound of interest in various scientific studies due to its unique structure and potential applications. Although specific research directly addressing this compound was not found, studies on closely related compounds provide insight into the synthesis, molecular structure, chemical reactions, and properties of similar benzofuran derivatives.

Synthesis Analysis

The synthesis of dimethylbenzofuran derivatives involves multiple steps, including condensation, cyclization, and oxidation processes. For instance, 2-amino-4,5-dimethylbenzoic acid, a related compound, was synthesized from 3,4-dimethyl aniline through a series of reactions, highlighting the complex nature of synthesizing dimethylbenzofuran derivatives (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure characterization techniques, such as Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), play a crucial role in confirming the structures of synthesized compounds. These analytical methods ensure the correct formation of the target molecule and provide detailed information on its molecular structure.

Chemical Reactions and Properties

Dimethylbenzofuran derivatives participate in various chemical reactions, including those leading to the synthesis of insecticidal compounds and materials for investigating processes like singlet fission, which could enhance solar cell efficiency. For example, a series of compounds were synthesized for insecticidal activity studies, demonstrating the chemical versatility of dimethylbenzofuran derivatives (Luo Xian, 2011).

Scientific Research Applications

Reactivity with Singlet Oxygen

4,7-Dimethylbenzofurazan, a compound related to 4,7-Dimethylbenzofuran, has been studied for its reaction with singlet oxygen. This research, conducted by Takabatake et al. (2001), found that 4,7-Dimethylbenzofurazan transforms into an endoperoxide when exposed to singlet oxygen, a reaction that is reversible at room temperature. This transformation highlights the potential reactivity of related compounds like this compound under specific conditions (Takabatake, Miyazawa, Hasegawa, & Foote, 2001).

Synthesis and Structural Characterization

Kossakowski et al. (2002) focused on synthesizing and characterizing N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a compound closely related to this compound. Their work involved structural analysis through IR and 1H NMR spectroscopy, as well as X-ray structure analysis of single crystals. This research provides insights into the structural properties of benzofuran derivatives, which is crucial for understanding their potential applications in various fields (Kossakowski, Hejchman, & Wolska, 2002).

Anti-TMV and Cytotoxicity Activities

Research on 2-arylbenzofurans, including compounds like 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-7-ol, has demonstrated significant anti-TMV (Tobacco Mosaic Virus) activities. This study by Xu et al. (2017) also revealed moderate to weak cytotoxicities against human tumor cell lines, indicating the potential of benzofuran derivatives in pharmaceutical applications (Xu, Shi, Li, Zhang, Shen, Ma, Chen, Deng, Li, & Guo, 2017).

Photocatalytic Degradation of Pesticides

The photocatalytic degradation of carbofuran, a pesticide containing a benzofuran ring, has been studied using semiconductor oxides. This research by Mahalakshmi et al. (2007) indicates that compounds related to this compound can be effectively degraded under certain conditions, highlighting their potential environmental applications in degrading toxic substances (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).

Antimicrobial and Anticancer Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, Ahsan et al. (2011) synthesized a series of compounds and found significant activities against bacterial and fungal strains, including Mycobacterium tuberculosis. Such research underscores the potential of benzofuran derivatives in developing new antimicrobial and anticancer agents (Ahsan, Samy, Khalilullah, Nomani, Saraswat, Gaur, & Singh, 2011).

Mechanism of Action

Target of Action

The primary target of 4,7-Dimethylbenzofuran is the retinoic acid receptor beta (RARβ) . This receptor plays a crucial role in the regulation of cell growth and differentiation .

Mode of Action

This compound acts as a potent, orally bioavailable RARβ agonist . It selectively binds to the RARβ receptor, initiating a series of biochemical reactions that lead to the activation of the receptor . This activation is essential for retinoid-mediated neurite outgrowth of neurons .

Biochemical Pathways

Upon activation of the RARβ receptor, this compound stimulates axonal outgrowth in models of nerve injury, leading to functional recovery

Pharmacokinetics

This compound has beneficial physico-chemical properties. It is reasonably water-soluble and has sound permeability . It shows very high stability in human microsomes and has good oral bioavailability in both rat (80%) and dog (45%) with a low rate of blood clearance and a moderate half-life in both species .

Result of Action

The activation of the RARβ receptor by this compound leads to increased neurite outgrowth in vitro . It also induces sensory axon regrowth in vivo in a rodent model of crush and avulsion injury . Additionally, it has shown a novel function for RARβ in remyelination after peripheral nervous system/central nervous system injury .

properties

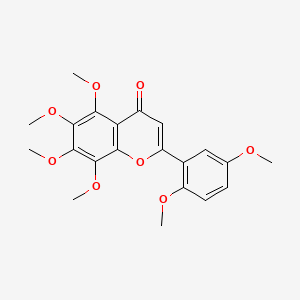

IUPAC Name |

4,7-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXVPEGRXODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182875 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28715-26-6 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZF5S5L4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,7-Dimethylbenzofuran being identified in peony seed oil?

A1: This discovery is significant for several reasons. Firstly, it marks the first-ever reported instance of this compound being found in peony seed oil []. Secondly, the compound exhibits a distinctive aroma described as "grassy, lightly bitter, and fragrant" []. This unique aromatic profile contributes to the overall sensory experience of peony seed oil, making it potentially valuable for food and cosmetic applications.

Q2: Is there any connection between the structure of this compound and its potential biological activity?

A2: While the provided research on this compound in peony seed oil focuses primarily on its aroma profile, it's worth noting that structurally similar compounds, specifically benzofuran derivatives, have demonstrated biological activity as retinoic acid receptor (RAR) agonists []. These benzofuran derivatives, which share the core benzofuran structure with this compound, have shown potential in modulating immune responses and inflammation []. Further investigation is needed to determine if this compound exhibits similar biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)